molecular formula C8H5FN2O B13339390 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13339390
M. Wt: 164.14 g/mol
InChI Key: LUAZZCXSOAHROF-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Fused Heterocycles in Medicinal and Agrochemical Research

Nitrogen-containing heterocycles are a cornerstone of medicinal and organic chemistry, forming the structural basis for a vast array of biologically active molecules. nih.govmdpi.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are prevalent in nature, constituting the core of alkaloids, vitamins, hormones, and the nucleic acid bases of DNA and RNA. nih.govmdpi.comrsc.org In the realm of synthetic chemistry, their significance is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. mdpi.commdpi.comrsc.org

The prevalence of these scaffolds in drug design can be attributed to several key factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. mdpi.comrsc.org This ability to form hydrogen bonds contributes to the stability of drug-target complexes, which is often correlated with therapeutic efficacy. mdpi.com Furthermore, the structural diversity and tunable electronic properties of nitrogen heterocycles allow medicinal chemists to finely modulate a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, to optimize its pharmacokinetic and pharmacodynamic profile.

Beyond pharmaceuticals, nitrogen-containing heterocycles are pivotal in the agrochemical industry. juniperpublishers.comresearchgate.net They are integral components of many modern fungicides, herbicides, and insecticides, contributing to crop protection and enhanced agricultural productivity. juniperpublishers.commsesupplies.com The development of novel heterocyclic compounds continues to be a vibrant area of research, aimed at discovering new agents with improved efficacy and selectivity for both medical and agricultural applications. frontiersin.org

Overview of Pyrido[1,2-a]pyrimidin-4-one as a Privileged Scaffold for Molecular Discovery

Within the vast family of nitrogen-containing heterocycles, the pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a valuable starting point for the development of novel therapeutic agents. rsc.org This N-fused bicyclic heterocycle is found in numerous natural and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.netrsc.org

Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have demonstrated significant potential across various therapeutic areas. Research has identified compounds with anticancer, antimalarial, antioxidant, anti-ulcer, and antipsychotic properties. researchgate.netrsc.orgnih.govresearchgate.net For instance, certain analogues have been investigated as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key enzyme in cell signaling pathways whose overexpression is linked to various cancers. nih.gov Other derivatives have been synthesized and evaluated as potential antimalarial agents, showing moderate activity against Plasmodium falciparum. nih.govresearchgate.net The versatility of this scaffold makes it an attractive target for synthetic and medicinal chemists, with ongoing efforts to construct and diversify these structures to explore their full therapeutic potential. rsc.orgnih.gov

Rationale for Fluorine Incorporation in Molecular Design and its Influence on Chemical and Biological Systems

The strategic incorporation of fluorine into drug candidates is a widely used and powerful strategy in modern medicinal chemistry. tandfonline.combohrium.com Although fluorine is rare in natural products, approximately 20% of all commercialized pharmaceuticals contain this element. wikipedia.org The rationale for introducing fluorine stems from its unique properties: it is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. tandfonline.com This allows fluorine to serve as a hydrogen mimic with minimal steric perturbation while inducing profound changes in a molecule's electronic and physical properties. tandfonline.comresearchgate.net

The introduction of fluorine can significantly impact a molecule in several ways:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. wikipedia.orgacs.org Medicinal chemists often replace hydrogen atoms at metabolically vulnerable positions with fluorine to block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and metabolic stability. bohrium.comwikipedia.org

Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.combohrium.com This modulation can enhance a drug's bioavailability by improving its membrane permeability. tandfonline.comnih.gov Fluorination can also influence lipophilicity, which affects how a drug is absorbed, distributed, and eliminated. bohrium.comwikipedia.org

Binding Affinity: The substitution of hydrogen with fluorine can enhance a ligand's binding affinity for its target protein. tandfonline.combohrium.com This can occur through various non-bonding interactions, including favorable electrostatic interactions between the C-F bond dipole and the protein. tandfonline.com

Conformational Control: A fluorine substituent can alter the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target. bohrium.com

Table 1: Influence of Fluorine Incorporation on Molecular Properties
PropertyEffect of FluorinationRationale/MechanismReferences
Metabolic StabilityIncreasedThe high bond energy of the C-F bond blocks metabolic oxidation at that site. bohrium.comwikipedia.orgacs.org
Acidity/Basicity (pKa)AlteredFluorine's strong inductive effect lowers the pKa of nearby basic groups (e.g., amines), potentially improving membrane permeation. tandfonline.combohrium.comacs.org
Binding AffinityOften IncreasedCan form favorable electrostatic interactions with the target protein and alter molecular conformation for a better fit. tandfonline.combohrium.com
LipophilicityGenerally IncreasedThe C-F bond is more hydrophobic than the C-H bond, which can enhance cell membrane penetration. tandfonline.comwikipedia.org
Molecular ConformationModifiedThe stereoelectronic effects of fluorine can favor specific molecular conformations that may be more active. bohrium.comresearchgate.net

Research Scope and Objectives Pertaining to 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one and its Analogues

The research focus on this compound is a logical extension of the principles outlined above. It combines a privileged heterocyclic scaffold with the strategic application of fluorine chemistry. The primary objective is to systematically investigate how the introduction of a fluorine atom at the 9-position of the pyrido[1,2-a]pyrimidin-4-one nucleus modulates its biological and chemical properties.

The specific research objectives include:

Synthesis: To develop efficient and robust synthetic routes for the preparation of this compound and a library of related analogues with diverse substitutions at other positions.

Biological Evaluation: To screen the synthesized compounds against a panel of biological targets, leveraging the known activities of the parent scaffold. This includes assays for anticancer, antimicrobial, and other relevant therapeutic activities to determine if the fluorine atom enhances potency or confers novel activity. smolecule.com

Structure-Activity Relationship (SAR) Studies: To establish a clear understanding of the relationship between the molecular structure of the fluorinated compounds and their biological activity. This involves comparing the activity of the 9-fluoro analogue to its non-fluorinated counterpart and other positional isomers to delineate the specific contribution of the fluorine atom.

Physicochemical and Pharmacokinetic Profiling: To characterize the key physicochemical properties (e.g., solubility, lipophilicity, pKa) and preliminary pharmacokinetic parameters (e.g., metabolic stability) of promising candidates. This data is crucial for assessing their potential as drug-like molecules.

By pursuing these objectives, researchers aim to determine if this compound can serve as a lead compound for the development of new therapeutic agents with improved efficacy, selectivity, and drug-like properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

9-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5FN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H

InChI Key

LUAZZCXSOAHROF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques such as COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For a molecule like 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, the proton at the 6-position (H6) is characteristically deshielded and appears significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the nitrogen atom. rsc.org The fluorine atom at the 9-position would introduce further complexity through spin-spin coupling (J-coupling) with neighboring protons, primarily H8.

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the this compound structure. The carbonyl carbon (C4) is typically observed far downfield (~160 ppm), while the carbon directly bonded to the fluorine atom (C9) would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. rsc.org

2D NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of protons within the pyridine (B92270) ring (e.g., H6 to H7, H7 to H8).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons, such as C4, C4a, and C9a, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which helps in confirming the three-dimensional structure, although for a planar system like this, its utility is primarily in confirming assignments.

While specific data for the 9-fluoro derivative is not available, the following table presents ¹H and ¹³C NMR data for the related compound 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one to illustrate the expected chemical shifts. rsc.org

Assignment ¹H NMR (400 MHz, CDCl₃) δ [ppm] ¹³C NMR (151 MHz, CDCl₃) δ [ppm]
2-165.32
36.34 (s, 1H)103.37
4-157.89
4a-150.74
69.02 (d, J = 7.1 Hz, 1H)125.84
77.10 (t, J = 6.9 Hz, 1H)115.03
87.72 (t, J = 7.7 Hz, 1H)136.26
97.60 (d, J= 8.9 Hz, 1H)127.27
CH₃2.46 (s, 3H)24.72

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₅FN₂O. HRMS analysis, often using Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺.

The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of each element. The experimental value obtained from the HRMS instrument is then compared to this theoretical value. A close match provides strong evidence for the proposed molecular formula.

The table below shows the calculated exact mass for the target compound and representative HRMS data for a related derivative, demonstrating the typical accuracy of the measurement. mdpi.com

Compound Molecular Formula Ion Calculated Mass [m/z] Found Mass [m/z]
This compoundC₈H₅FN₂O[M+H]⁺165.0458Data not available
Representative Example: 2-Phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one mdpi.comC₂₀H₁₄N₂OSe[M+H]⁺379.0344379.0338

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

For this compound, the key characteristic absorption bands would include:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, typically appearing in the range of 1660-1700 cm⁻¹. The exact position is influenced by conjugation and the fused ring system.

C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic pyridine and pyrimidine (B1678525) rings.

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹.

C-F Stretch: A strong absorption band typically found in the 1000-1400 cm⁻¹ region, indicative of the carbon-fluorine bond.

The following table provides representative IR data for a related pyrido[1,2-a]pyrimidin-4-one derivative. wjpsonline.com

Vibrational Mode Typical Range (cm⁻¹) Representative Example Data (cm⁻¹) wjpsonline.com
Carbonyl (C=O) Stretch1660 - 17001668
Aromatic (C=N) Stretch1600 - 16501615
Aromatic (C=C) Stretch1450 - 1600Overlapped in fingerprint region
Aromatic C-H Stretch> 3000Not specified
C-F Stretch1000 - 1400Data not available for fluoro derivative

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the 4H-pyrido[1,2-a]pyrimidin-4-one core, exhibit characteristic absorption bands in the UV-Vis region. The spectrum arises from the promotion of electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals.

The expected transitions for this scaffold include:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons in the conjugated π-system of the fused aromatic rings.

n → π* transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen or oxygen atoms) into anti-bonding π* orbitals.

While data for the 9-fluoro compound is unavailable, data for 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one provides insight into the electronic absorption properties of this chromophore. nist.gov

Solvent λmax [nm] (log ε) Assigned Transition
Ethanol243 (4.42), 275 (3.78), 329 (3.77), 342 (3.81)π → π
EthanolNot explicitly resolved, likely overlappedn → π

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

For the 4H-pyrido[1,2-a]pyrimidin-4-one class of compounds, X-ray analysis has confirmed the planarity of the fused bicyclic ring system. nih.gov The analysis would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π–π stacking or weak hydrogen bonds that stabilize the crystal structure.

Although a crystal structure for this compound has not been reported, the crystallographic data for the closely related 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is presented below to illustrate the detailed structural information that can be obtained. nih.gov

Parameter Value for 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one nih.gov
Molecular FormulaC₁₁H₁₁ClN₂O
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)4.2546 (4)
b (Å)11.6274 (10)
c (Å)20.604 (2)
V (ų)1019.27 (17)
Z4
Key Structural FeatureThe pyrido[1,2-a]pyrimidine (B8458354) ring system is planar (maximum deviation = 0.0148 Å).
Intermolecular InteractionsWeak C—H⋯N and C—H⋯Cl hydrogen bonds; π–π stacking interactions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. While specific DFT studies on this exact molecule are not widely published, the principles can be extrapolated from studies on related pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov

For instance, DFT calculations using the B3LYP/6-31G+(d,p) level of theory can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The introduction of a fluorine atom at the 9-position is expected to significantly influence the electronic properties of the pyrido[1,2-a]pyrimidin-4-one core. Due to fluorine's high electronegativity, it acts as a strong electron-withdrawing group. This would likely lower the energy of both the HOMO and LUMO levels. The MEP map would be expected to show a region of negative potential around the fluorine atom, which could be a site for electrophilic attack or could influence intermolecular interactions such as hydrogen bonding.

Table 1: Predicted Effects of 9-Fluoro Substitution on Electronic Properties

PropertyPredicted Effect of 9-Fluoro GroupRationale
HOMO Energy DecreaseInductive electron withdrawal by fluorine
LUMO Energy DecreaseInductive electron withdrawal by fluorine
HOMO-LUMO Gap May increase or decreaseDependant on the relative stabilization of HOMO and LUMO
Dipole Moment IncreaseIntroduction of a highly polar C-F bond
Reactivity AlteredChanges in frontier orbital energies and electron distribution

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the potential therapeutic targets of this compound. Studies on various pyrido[1,2-a]pyrimidine (B8458354) derivatives have demonstrated their potential as inhibitors for a range of enzymes. nih.govmdpi.com

Docking studies on related pyrido[1,2-a]pyrimidin-4-one compounds have revealed key binding interactions. For example, in the context of SHP2 inhibitors, the pyrido[1,2-a]pyrimidin-4-one core often forms crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov The carbonyl group at the 4-position frequently acts as a hydrogen bond acceptor.

The presence of the 9-fluoro substituent on the pyridinone ring can significantly influence the binding mode. The fluorine atom can participate in favorable electrostatic and polar interactions with receptor residues. It may also form non-classical hydrogen bonds or halogen bonds, further stabilizing the ligand-receptor complex. For instance, in the active site of carbonic anhydrase I, related compounds have shown that the pyrido[1,2-a]pyrimidine scaffold can form stable complexes with active site residues. mdpi.com

Molecular docking programs estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). These scores help in ranking potential drug candidates. While a specific docking study for this compound is not available, studies on similar pyrazolopyridopyrimidine derivatives against various anticancer targets like DHFR, VEGFR2, and HER-2/neu have shown promising binding energies. preprints.org

The energetic contribution of the 9-fluoro group to the binding affinity is multifaceted. The fluorine atom can enhance binding by:

Increasing Hydrophobicity: The C-F bond can contribute to favorable hydrophobic interactions.

Modulating pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger ionic interactions.

Forming Specific Interactions: As mentioned, fluorine can engage in halogen bonds and other polar interactions.

Table 2: Potential Interactions of the this compound Scaffold in a Receptor Active Site

Interaction TypePotential Interacting Group on ScaffoldExample Receptor Residue
Hydrogen Bond Carbonyl oxygen at position 4Lysine, Arginine, Serine
Hydrogen Bond Pyrimidine (B1678525) nitrogenAspartate, Glutamate
Hydrophobic Pyridine (B92270) ringLeucine, Valine, Isoleucine
π-π Stacking Pyrido[1,2-a]pyrimidine corePhenylalanine, Tyrosine, Tryptophan
Halogen Bond Fluorine at position 9Carbonyl oxygen, Serine hydroxyl

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, offering insights into its stability and the conformational changes that may occur over time. MD simulations on pyrido[1,2-a]pyrimidin-4-one derivatives have been used to validate docking results and to understand the binding mechanism in more detail. nih.gov For instance, MD studies on SHP2 inhibitors with a pyrido[1,2-a]pyrimidin-4-one core have provided detailed information on the binding mode and mechanism. nih.gov

MD simulations can be used to calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are most affected by ligand binding.

Proteomics Analysis for Understanding Cellular Responses at the Protein Level

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of drug discovery, proteomics can be used to identify the cellular targets of a compound and to understand the broader cellular response to its presence. While specific proteomics studies on this compound are not yet available in the literature, this approach holds significant potential for elucidating its mechanism of action.

A typical proteomics workflow to study the effects of this compound would involve treating a cell line with the compound and a control group with a vehicle. After a specific incubation time, the cells would be lysed, and the proteins extracted. Using techniques like mass spectrometry-based quantitative proteomics (e.g., SILAC, iTRAQ, or label-free quantification), the expression levels of thousands of proteins can be compared between the treated and control samples.

Table 3: Hypothetical Proteomics Workflow for this compound

StepDescriptionExpected Outcome
1. Cell Culture and Treatment Treat cancer cell lines (e.g., MCF-7, A549) with this compound.Induction of cellular changes at the protein level.
2. Protein Extraction and Digestion Lyse cells and digest proteins into peptides.A complex mixture of peptides from all expressed proteins.
3. Mass Spectrometry Analysis Analyze peptide mixtures using high-resolution mass spectrometry.Identification and quantification of thousands of proteins.
4. Data Analysis Identify proteins that are significantly up- or down-regulated upon treatment.A list of differentially expressed proteins.
5. Pathway and Network Analysis Use bioinformatics tools to identify the biological pathways and protein networks affected by the compound.Insight into the compound's mechanism of action and potential off-target effects.

This type of analysis could reveal, for example, that this compound treatment leads to the downregulation of proteins involved in cell cycle progression or the upregulation of proteins involved in apoptosis, consistent with a potential anticancer effect.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrido 1,2 a Pyrimidin 4 Ones

Impact of Fluorine Substitution on Biological Activity, Selectivity, and Molecular Interactions

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. In the context of the pyrido[1,2-a]pyrimidin-4-one scaffold, the fluorine atom at the 9-position is known to significantly influence the compound's chemical properties and biological activities. smolecule.com

Fluorine's high electronegativity can alter the electronic distribution within the molecule, affecting pKa and the potential for hydrogen bonding. This can lead to enhanced binding interactions with target proteins. For instance, in a study of pyrido[1,2-e]purine derivatives targeting Mycobacterium tuberculosis ThyX, a compound with a fluorine substitution exhibited the highest inhibition compared to its chlorine and bromine counterparts, highlighting the positive impact of this specific halogen. nih.gov While direct comparative studies on 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one versus its non-fluorinated analog are not extensively detailed in available literature, the principles of fluorine's effects suggest it can enhance molecular interactions, potentially leading to improved biological activity and selectivity. The fluorine atom can participate in favorable orthogonal multipolar interactions with backbone amides or form specific hydrogen bonds with the receptor, thereby increasing binding affinity and stabilizing the ligand-receptor complex.

Analysis of Substituent Effects at Various Positions on the Core Scaffold (e.g., C-2, C-3, C-7, C-9)

The biological activity of the pyrido[1,2-a]pyrimidin-4-one core is highly dependent on the nature and position of its substituents. Systematic modifications at various positions have yielded crucial insights into the SAR of this class of compounds.

C-2 Position: The C-2 position is a common site for modification. Studies on aldose reductase (ALR2) inhibitors have shown that 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol (B47542) or catechol moiety exhibit activity in the micromolar to submicromolar range. nih.gov The hydroxyl groups on the phenyl ring at the C-2 position were found to be essential for pharmacophoric recognition by the enzyme. nih.gov Furthermore, the 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivative has been effectively used as a starting material (synthone) to create more complex heterocyclic systems by introducing azido (B1232118) and hydrazino groups at this position. researchgate.net

C-3 Position: The C-3 position has also been a key target for derivatization. In the development of antimalarial agents, various substitutions at the C-3 position have been explored. nih.gov Structure-activity relationship studies revealed that compounds with specific carbamate (B1207046) and carboxamide moieties at this position displayed moderate activity against Plasmodium falciparum. nih.gov For example, 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate and 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide were identified as moderately active compounds. nih.gov

Compound IDC-3 SubstituentIC₅₀ (μM) against P. falciparum
21 3-Fluorobenzyl-carbamate33
37 4-(Trifluoromethyl)benzyl-carboxamide37

Data sourced from a study on antimalarial agents. nih.gov

C-7 Position: While less explored, modifications at the C-7 position can also influence activity. In a study focused on developing allosteric SHP2 inhibitors, researchers introduced a sulfur atom linker between the core scaffold and a C-7 aryl group. This modification was designed to enhance the flexibility of the molecule. nih.gov

C-9 Position: The substitution at the C-9 position has been shown to be important for potency. In the aforementioned series of aldose reductase inhibitors, the introduction of a hydroxyl group at the C-9 position resulted in a significant enhancement of inhibitory potency compared to the unsubstituted analogs. nih.govresearchgate.net

Influence of Scaffold Modifications on Receptor Binding and Functional Modulation

Altering the core structure of the pyrido[1,2-a]pyrimidin-4-one scaffold can profoundly impact its interaction with biological targets and its subsequent functional effect. These modifications go beyond simple substituent changes and involve altering the fundamental framework of the molecule.

Strategic Scaffold Hopping and Bioisosteric Replacement for Optimized Activity Profiles

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel core structures with improved properties while retaining the key pharmacophoric features required for biological activity.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a different, often structurally distinct, scaffold. This can lead to new intellectual property, improved physicochemical properties, or different side-effect profiles. The pyrido[1,2-a]pyrimidin-4-one scaffold itself has been identified through scaffold hopping protocols. For instance, in the development of novel allosteric SHP2 inhibitors, a series of compounds bearing the pyrido[1,2-a]pyrimidin-4-one core were designed and synthesized using a scaffold hopping approach. nih.gov Similarly, a selective CDK2 inhibitor featuring a pyrido-pyrimidinone core was developed through a scaffold hopping strategy aimed at moving away from unselective kinase inhibitors. acs.orgacs.org

Bioisosteric Replacement: This technique involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy has been successfully applied to the optimization of pyrido[1,2-a]pyrimidinone derivatives. A review of mesoionic pyrido[1,2-a]pyrimidinone insecticides showcases how a bioisosteric replacement strategy was key in their discovery and optimization. nih.gov By exploring different substituents and evaluating various mesoionic bicyclic ring scaffolds, researchers were able to develop compounds with excellent insecticidal activity. nih.gov This approach allows for fine-tuning of a molecule's properties to enhance potency and optimize its ADME (absorption, distribution, metabolism, and excretion) profile.

Mechanistic Biological Investigations of Pyrido 1,2 a Pyrimidin 4 One Derivatives

Modulation of Enzyme Activity and Associated Biochemical Pathways

Derivatives of 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one and related compounds have been shown to inhibit several critical enzymes, thereby interfering with biochemical pathways implicated in a range of diseases, from diabetic complications to malaria.

Aldose Reductase (ALR2) Inhibition Mechanisms and Related Antioxidant Activities

A series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent and selective inhibitors of aldose reductase (ALR2), an enzyme pivotal in the polyol pathway of glucose metabolism. nih.gov This pathway becomes particularly active during hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent oxidative stress, which contributes to chronic diabetic complications.

The inhibitory mechanism is closely tied to the molecular structure of the derivatives. The presence of a phenol (B47542) or catechol moiety on the 2-phenyl ring is critical for pharmacophoric recognition by the enzyme. nih.gov Compounds lacking these hydroxyl groups, or where the hydroxyls are methylated, are either inactive or significantly less potent. nih.gov Furthermore, the position of other substitutions on the main pyrido[1,2-a]pyrimidin-4-one core influences activity; introduction of a hydroxyl group at position 9 results in a marked enhancement of inhibitory potency. nih.gov Docking simulations suggest that the most active compounds bind effectively within the ALR2 crystal structure, consistent with the observed structure-activity relationships. nih.gov

In addition to direct enzyme inhibition, these pyridopyrimidinone derivatives exhibit significant antioxidant properties, which is a beneficial secondary characteristic for combating diabetes-related oxidative stress. The catechol-bearing derivatives, in particular, show the best antioxidant activity. nih.gov All tested compounds in this class proved to be highly selective for ALR2 over the related aldehyde reductase (ALR1) enzyme. nih.gov

Table 1: ALR2 Inhibitory Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Substitution Pattern IC₅₀ (µM) for ALR2
13 2-(4-Hydroxyphenyl) 1.12
14 2-(3,4-Dihydroxyphenyl) 0.44
19 9-Hydroxy-2-(4-hydroxyphenyl) 0.23
29 9-Hydroxy-2-(3,4-dihydroxyphenyl) 0.09

Data sourced from La Motta et al., J Med Chem, 2007. nih.gov

Src Homology-2-Containing Protein Tyrosine Phosphatase 2 (SHP2) Inhibition and its Effects on Downstream Signaling Cascades (RAS-ERK, PI3K-AKT, JAK-STAT)

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. nih.gov It is a key component of multiple pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT cascades, which govern cell proliferation, survival, and migration. nih.gov Overactivity of SHP2 is linked to various cancers, making it a significant therapeutic target. nih.gov

Researchers have developed a series of compounds with a pyrido[1,2-a]pyrimidin-4-one core as novel allosteric inhibitors of SHP2. nih.gov These inhibitors bind to a site away from the active catalytic domain, inducing a conformational change that locks the enzyme in an inactive state. One particularly potent derivative, compound 14i , demonstrated high enzymatic inhibitory activity against full-length SHP2 with an IC₅₀ value of 0.104 µM. nih.gov

Mechanistic studies confirmed that the inhibition of SHP2 by these derivatives has a direct impact on its downstream signaling pathways. In Kyse-520 cancer cells, compound 14i was shown to downregulate the phosphorylation levels of both Akt and Erk1/2, key proteins in the PI3K-AKT and RAS-ERK pathways, respectively. nih.gov This disruption of signaling leads to the induction of apoptosis and arrests the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell proliferation. nih.gov

Table 2: SHP2 Inhibitory and Antiproliferative Activity of a Key Pyrido[1,2-a]pyrimidin-4-one Derivative

Compound SHP2 IC₅₀ (µM) Antiproliferative IC₅₀ (µM) against Kyse-520 cells Effect on Downstream Signaling
14i 0.104 1.06 Downregulates phosphorylation of Akt and Erk1/2

Data sourced from Zhang et al., Bioorg Chem, 2024. nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibitory Mechanisms

While some derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been noted for their anti-inflammatory properties, the specific molecular mechanisms are not fully elucidated in available literature. For example, certain 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been shown to inhibit carrageenan-induced edema in animal models, a hallmark of anti-inflammatory activity. wjpsonline.com Additionally, C3-arylated versions of the scaffold are listed among compounds with anti-inflammatory biological activities. researchgate.net

However, direct evidence detailing the inhibitory action of this specific class of compounds on cyclooxygenase enzymes (COX-1 and COX-2), which are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs), is not extensively documented. The observed anti-inflammatory effects may stem from COX inhibition or could be mediated through other pathways involved in the inflammatory response. Further research is required to definitively characterize the interaction between this compound derivatives and the COX enzymes.

Falcipain-2 (FP-2) Inhibition in Antimalarial Research

Falcipain-2 (FP-2) is a cysteine protease used by the Plasmodium falciparum parasite, the primary causative agent of the most severe form of malaria. This enzyme is crucial for the parasite's life cycle, as it degrades hemoglobin within the host's red blood cells. This function makes FP-2 a promising target for the development of new antimalarial drugs.

A series of pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their ability to inhibit FP-2. Several of these compounds demonstrated excellent in vitro inhibitory potential against the enzyme. In one study, two specific derivatives, compounds 14 and 17 , were identified as particularly effective inhibitors. Their promising activity suggests that the pyrido[1,2-a]pyrimidin-4-one scaffold can serve as a valuable lead structure for the further development of potent FP-2 inhibitors as novel antimalarial agents.

Receptor and Molecular Target Engagement Studies

Beyond enzyme inhibition, pyrido[1,2-a]pyrimidin-4-one derivatives have been found to directly engage with nuclear receptors, influencing gene expression and cellular metabolism.

Estrogen-Related Receptor α (ERRα) Agonism and Impact on Transcriptional Regulation and Cellular Metabolism (e.g., glucose and fatty acid uptake)

Estrogen-Related Receptor α (ERRα) is a nuclear receptor that functions as a critical regulator of genes involved in mitochondrial biogenesis and energy metabolism. Unlike typical nuclear receptors, ERRα is an "orphan" receptor, meaning its natural ligand is not well-established, but its activity can be modulated by synthetic compounds.

A series of pyrido[1,2-a]pyrimidin-4-ones have been successfully identified as novel agonists of ERRα. These compounds enhance the transcriptional functions of the receptor, leading to a potent elevation in the mRNA and protein levels of ERRα's downstream target genes. This increased gene expression has direct consequences on cellular metabolism. In C2C12 muscle cells, treatment with these agonist compounds was shown to significantly improve the uptake of both glucose and fatty acids, demonstrating a tangible impact on cellular energy utilization.

Table 3: ERRα Agonist Activity of a Pyrido[1,2-a]pyrimidin-4-one Derivative

Compound EC₅₀ for ERRα Activation (µM) Effect on Cellular Metabolism
Compound 5 0.13 Improved glucose and fatty acid uptake in C2C12 muscle cells

Serotonin (B10506) 5-HT6 Receptor Antagonism and Neurobiological Implications

The serotonin 5-HT6 receptor, a G-protein-coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a significant target for therapeutic intervention in neurological and psychiatric disorders. nih.govmdpi.com Its exclusive localization within brain regions crucial for learning, memory, and mood regulation makes it an attractive focus for drug discovery. nih.govmdpi.com Research into pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their potential as antagonists for this receptor. Antagonism of the 5-HT6 receptor is believed to modulate multiple neurotransmitter systems, including enhancing the release of acetylcholine (B1216132) and glutamate, which are vital for cognitive processes. nih.govresearchgate.net

This modulation forms the basis for investigating 5-HT6 receptor antagonists as a therapeutic strategy for improving cognitive dysfunction, particularly in conditions like Alzheimer's disease. nih.govresearchgate.net Preclinical studies have consistently supported the procognitive efficacy of 5-HT6 receptor antagonists. nih.gov For instance, certain pyrido[1,2-c]pyrimidine (B1258497) derivatives have been synthesized and evaluated for their binding affinity to a range of serotonin receptors, including 5-HT6, as part of efforts to develop next-generation antidepressants. nih.gov While many compounds have advanced to clinical trials with varied success, the underlying principle remains a compelling area of neurobiological investigation. mdpi.comnih.gov The potential to enhance cholinergic transmission through 5-HT6 receptor blockade is a key neurobiological implication, suggesting a mechanism to restore or augment cognitive function in compromised systems. nih.govnih.gov

Interactions with Neuronal Nicotinic Acetylcholine Receptors (nAChRs) in Pest Models

Neuronal nicotinic acetylcholine receptors (nAChRs) are critical targets for insecticides due to their essential role in the insect central nervous system. nih.govnih.gov A novel class of mesoionic pyrido[1,2-a]pyrimidinones has been identified as potent modulators of these receptors, exhibiting significant insecticidal activity against a variety of pests, especially those in the Hemiptera order. nih.gov

Unlike many conventional neonicotinoid insecticides that act as agonists of nAChRs, mode-of-action studies have demonstrated that these pyrido[1,2-a]pyrimidinone derivatives function primarily as inhibitors or antagonists of the receptor. nih.govnih.gov This distinct mechanism of action is crucial for managing pests that have developed resistance to existing agonist-based insecticides. nih.gov The interaction of these compounds with nAChRs disrupts the normal flow of ions through the channel, leading to nervous system dysfunction and eventual mortality in the target pest. The development of insecticides like triflumezopyrim, a mesoionic compound, highlights the success of targeting insect nAChRs with novel chemical scaffolds that offer a different modulatory profile. nih.gov Research continues to explore the specific subunits of the pentameric nAChR that these compounds interact with to better understand their selectivity and efficacy. nih.govelifesciences.org

Cellular and Subcellular Responses in In Vitro Research Models

Investigations in Cancer Cell Lines: Mechanisms of Cell Growth Inhibition, Apoptosis Induction, Cell Cycle Perturbation, and Protein Phosphorylation Modulation

Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been extensively investigated for their anticancer properties, demonstrating a range of effects on cancer cell lines through multiple mechanisms. These compounds have shown potent activity in inhibiting cell proliferation, inducing programmed cell death (apoptosis), and disrupting the cell division cycle. researchgate.netnih.gov

One key mechanism involves the induction of apoptosis. Studies on specific pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed they could significantly induce apoptosis in prostate cancer (PC-3) cells by increasing the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Similarly, another derivative, compound 14i , was found to induce apoptosis in Kyse-520 esophageal cancer cells. nih.gov

Cell cycle perturbation is another primary mechanism. Compound 8a , a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, was observed to arrest the cell cycle at the pre-G1 phase in PC-3 cells. nih.gov In non-small cell lung cancer (NSCLC) cells, the derivative 9a induced G2/M phase arrest. researchgate.net The derivative 14i was shown to arrest the cell cycle at the G0/G1 phase in Kyse-520 cells. nih.gov This halting of the cell cycle prevents cancer cells from dividing and proliferating.

Furthermore, these compounds modulate critical protein phosphorylation pathways that are often dysregulated in cancer. Compound 14i was shown to downregulate the phosphorylation levels of Akt and Erk1/2, key proteins in signaling pathways that promote cell survival and proliferation. nih.gov Compound 9a was found to inhibit Aurora A and PI3Kα kinase activities, which are involved in cell cycle regulation and growth signaling. researchgate.net The ability of these derivatives to target multiple oncogenic pathways—inhibiting kinases, arresting the cell cycle, and inducing apoptosis—underscores their potential as multifaceted anticancer agents. researchgate.netnih.govnih.gov

Anticancer Mechanisms of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compound DerivativeCancer Cell LineMechanism of ActionSpecific Effect
Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one)PC-3 (Prostate)Apoptosis Induction & Cell Cycle Arrest5.3-fold increase in caspase-3; Arrest at pre-G1 phase. nih.gov
Compound 9aA549, HCC827, H1975 (NSCLC)Cell Cycle Arrest & Apoptosis InductionInduced G2/M phase arrest. researchgate.net
Compound 14iKyse-520 (Esophageal)Apoptosis, Cell Cycle Arrest & Phosphorylation ModulationInduced apoptosis; Arrested cell cycle at G0/G1 phase; Downregulated phosphorylation of Akt and Erk1/2. nih.gov

Efflux Pump Inhibition Mechanisms (e.g., MexAB-OprM in Pseudomonas aeruginosa)

The MexAB-OprM efflux pump is a primary mechanism of multidrug resistance in the opportunistic pathogen Pseudomonas aeruginosa, actively extruding a wide range of antibiotics from the bacterial cell. ijmedrev.commdpi.com Derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine have been identified as specific and potent inhibitors of this efflux pump. nih.govnih.gov These compounds, often referred to as efflux pump inhibitors (EPIs), function by restoring the efficacy of antibiotics that would otherwise be expelled. mdpi.com

The mechanism of inhibition is believed to be competitive. frontiersin.org The pyridopyrimidine-based inhibitors are recognized by the efflux pump, likely competing with antibiotic substrates for binding and transport. nih.govfrontiersin.org By occupying the pump, these inhibitors prevent the extrusion of co-administered antibiotics like the fluoroquinolone levofloxacin, leading to an increased intracellular concentration of the antibiotic and restoring its antibacterial activity. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies have been conducted to optimize the potency of this chemical series. Research has shown that the incorporation of specific substituents, such as piperidine (B6355638) groups at the 2-position of the pyridopyrimidine scaffold, significantly improves inhibitory potency as predicted by pharmacophore models. nih.gov Further modifications, including the addition of quaternary ammonium (B1175870) salt side chains, led to the development of compounds like D13-9001 , which demonstrated high solubility and potent in vitro and in vivo activity in potentiating the effects of antibiotics against P. aeruginosa. nih.gov

Activity of Pyrido[1,2-a]pyrimidine (B8458354) Efflux Pump Inhibitors
Inhibitor ClassTarget PumpOrganismMechanismKey Findings
4-oxo-4H-pyrido[1,2-a]pyrimidine derivativesMexAB-OprMPseudomonas aeruginosaCompetitive InhibitionPotentiates activity of antibiotics such as levofloxacin. nih.govfrontiersin.org
Compound D13-9001MexAB-OprMPseudomonas aeruginosaCompetitive InhibitionHighly soluble quaternary ammonium analogue with potent in vivo activity. nih.gov

Antimalarial Activity Against Parasitic Stages (e.g., Plasmodium falciparum)

The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a promising heterocyclic structure for the development of novel antimalarial agents. nih.gov Various derivatives have been synthesized and evaluated for their in vitro activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

One identified mechanism of action for this class of compounds is the inhibition of falcipain-2, a crucial cysteine protease enzyme of P. falciparum. nih.gov This enzyme plays a vital role in hemoglobin digestion within the parasite's food vacuole, a process essential for its survival and growth. By inhibiting falcipain-2, these compounds disrupt this critical metabolic pathway, leading to parasite death. nih.gov

Screening of different pyrido[1,2-a]pyrimidin-4-one derivatives has identified compounds with moderate to excellent inhibitory potential. For example, in one study, compounds 14 and 17 from a synthesized series showed excellent inhibition of falcipain-2 and are considered strong lead compounds for further development. nih.gov Another study evaluating 42 different compounds identified 3-Fluorobenzyl(4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)carbamate and 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide as having moderate antimalarial activity against the chloroquine-sensitive Pf 3D7 strain. nih.gov These findings confirm that the pyrido[1,2-a]pyrimidin-4-one core is a viable starting point for designing new antimalarial drugs that target essential parasitic life stages. nih.govnih.gov

Insecticidal Activity and Elucidation of Molecular Mechanisms in Target Pests (e.g., Aphis craccivora)

Derivatives of pyrido[1,2-a]pyrimidinone have demonstrated potent insecticidal activity, particularly against sap-sucking pests like the bean aphid, Aphis craccivora. nih.govresearchgate.net This pest is known for causing significant agricultural damage both directly through feeding and indirectly by transmitting plant viruses. nih.gov The emergence of resistance to conventional insecticides, such as neonicotinoids, has necessitated the development of new chemical classes with different modes of action. nih.govresearchgate.net

Recent research has focused on elucidating the molecular mechanisms behind the efficacy of these compounds. Proteomic analysis, combined with enzyme activity assays, indicates that certain pyrido[1,2-a]pyrimidinone derivatives, such as compound J1 , likely act on the central nervous system of A. craccivora. nih.gov The proposed mechanism involves the induction of mitochondrial damage within the pest's neurons. This disruption of mitochondrial function leads to a cascade of cellular failures, ultimately resulting in pest mortality. nih.gov This mode of action is distinct from that of many established insecticides, offering a potential solution for overcoming existing resistance issues. nih.govresearchgate.net For example, compound J1 showed a median lethal concentration (LC50) of 3.51 μg/mL against A. craccivora, a potency comparable to the commercial insecticide triflumezopyrim. nih.gov

Plant Antibacterial Activity Against Phytopathogens (e.g., Xanthomonas oryzae pv. oryzae)

Notably, a series of novel pyrido[1,2-a]pyrimidinone mesoionic compounds containing vanillin (B372448) moieties have been synthesized and evaluated for their antibacterial properties. nih.gov These studies reveal that certain derivatives exhibit significant efficacy against Xanthomonas oryzae pv. oryzae, the pathogen responsible for bacterial leaf blight in rice, a disease that can cause substantial crop yield losses. nih.gov

In one study, a mesoionic derivative, designated as compound 11, demonstrated exceptional in vitro activity against Xoo, with a 50% effective concentration (EC50) value of 1.1 µg/mL. nih.gov This potency was markedly superior to that of commercial bactericides bismerthiazol (B1226852) and thiodiazole copper, which recorded EC50 values of 92.7 µg/mL and 105.4 µg/mL, respectively. nih.gov Furthermore, in greenhouse trials, compound 11 exhibited protective and curative activities against rice bacterial leaf blight of 75.12% and 72.04%, respectively, again outperforming the control agents. nih.gov

Another investigation into similar mesoionic compounds introduced a derivative, compound 15, which also showed excellent in vitro antibacterial activity against Xoo with an EC50 of 27.5 µg/mL. nih.gov This was significantly more effective than thiodiazole copper (EC50 of 97.1 µg/mL). nih.gov In greenhouse experiments, compound 15 displayed a curative efficacy of 38.5% and a protective efficacy of 36.8% against rice bacterial leaf blight. nih.gov Mechanistic studies suggested that this compound could enhance the activities of defense-related enzymes in rice, thereby boosting the plant's resistance to bacterial infection. nih.govacs.org

These findings underscore the promise of the pyrido[1,2-a]pyrimidin-4-one core structure in the development of new and effective plant antibacterial agents. The potent activity of these derivatives against a significant phytopathogen like Xanthomonas oryzae pv. oryzae suggests that further investigation, potentially including fluorinated derivatives such as this compound, is warranted.

**Table 1: In Vitro Antibacterial Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives Against *Xanthomonas oryzae pv. oryzae***

Compound EC50 (µg/mL) Reference
Compound 11 1.1 nih.gov
Compound 15 27.5 nih.gov
Bismerthiazol (Control) 92.7 nih.gov
Thiodiazole Copper (Control) 105.4 nih.gov
Thiodiazole Copper (Control) 97.1 nih.gov

Table 2: In Vivo Efficacy of Pyrido[1,2-a]pyrimidin-4-one Derivatives Against Rice Bacterial Leaf Blight

Compound Protective Activity (%) Curative Activity (%) Reference
Compound 11 75.12 72.04 nih.gov
Compound 15 36.8 38.5 nih.gov
Bismerthiazol (Control) 62.24 50.83 nih.gov
Thiodiazole Copper (Control) 53.35 65.04 nih.gov
Thiodiazole Copper (Control) 32.6 31.2 nih.gov

In Vivo Mechanistic Studies in Animal Models (e.g., pharmacokinetic disposition relevant to target engagement)

As of the current review of scientific literature, specific in vivo pharmacokinetic data for this compound in animal models have not been published. The characterization of a compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical step in the development of therapeutic agents. Such studies are essential for understanding how a compound behaves within a living organism, which is crucial for establishing a link between its concentration in the body and its pharmacological effect at the target site.

In vivo pharmacokinetic studies in animal models, such as rodents (mice, rats) and non-rodents, are fundamental for predicting how a drug candidate might behave in humans. bioduro.com These studies provide vital information on key parameters like bioavailability, clearance, volume of distribution, and half-life. This information helps in assessing the suitability of a compound for further development and in designing clinical trials.

For a compound like this compound, which belongs to a class of molecules with demonstrated biological activities, understanding its pharmacokinetic disposition would be of significant interest. For instance, determining the compound's ability to reach and maintain an effective concentration at a specific target, such as a tumor or a site of infection, is directly dependent on its pharmacokinetic properties. The introduction of a fluorine atom, as in the case of the 9-fluoro derivative, can often influence a molecule's metabolic stability and lipophilicity, which in turn can significantly alter its pharmacokinetic profile.

While predictive machine learning models are being developed to estimate in vivo pharmacokinetic parameters from a compound's chemical structure, these computational approaches are ideally complemented and validated by empirical data from animal studies. optibrium.com The absence of such published data for this compound means that its behavior in a biological system, and therefore its potential for effective target engagement in vivo, remains to be experimentally determined.

Emerging Applications and Potential in Advanced Materials Science and Chemical Biology

Development as Fluorescent Probes and Labels in Biological Imaging

The development of novel fluorophores is critical for advancing biological imaging. The pyrido[1,2-a]pyrimidine (B8458354) scaffold, analogous to the core of 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one, is being explored for creating new fluorescent probes. By modifying the core structure, researchers can fine-tune the photophysical properties of these compounds. For instance, the strategic placement of electron-donating or electron-withdrawing groups can lead to a red shift in emission wavelengths, allowing for a broader spectrum of fluorescent labels. acs.org

One study on a related pyrido[3,2-b]indolizine scaffold demonstrated its potential as a highly fluorogenic probe for visualizing cellular lipid droplets in living cells without the need for washing steps. acs.org This highlights the potential of such heterocyclic systems to be developed into efficient and non-invasive bioimaging tools. The compact size and structural characteristics of these scaffolds are advantageous for creating probes that can monitor intricate biological processes like peptide-protein interactions. acs.org While direct research on the fluorescence of this compound is still emerging, the foundational chemistry of related compounds suggests a promising future in this domain.

Applications in Agrochemical Development, Focusing on Novel Modes of Action and Scaffold Utilization

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a key structural motif in the discovery of new agrochemicals, particularly herbicides and insecticides. Its versatility allows for the development of compounds with novel modes of action, addressing the growing challenge of pest resistance to existing treatments.

Herbicidal Activity: Derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) structure have been synthesized and shown to act as potent herbicides by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). acs.orgfigshare.comresearchgate.net PPO is a crucial enzyme in the biosynthesis of chlorophyll (B73375) and heme. researchgate.net Its inhibition leads to the accumulation of a photodynamic intermediate, causing rapid cell death in weeds. awsjournal.org

One study found that a pyrido[2,3-d]pyrimidine-2,4-dione–benzoxazinone hybrid compound exhibited herbicidal activity six times more potent than the commercial herbicide flumioxazin (B1672886) against tobacco PPO. acs.orgfigshare.com Other research has also confirmed that pyrido[2,3-d]pyrimidine derivatives can act as PPO inhibitors, showing significant activity against specific weeds like bentgrass. nih.govresearchgate.net These findings underscore the utility of the pyridopyrimidine scaffold in designing a new generation of herbicides.

Insecticidal Activity: Mesoionic pyrido[1,2-a]pyrimidinones represent a novel class of insecticides that are particularly effective against hemiptera (e.g., aphids, planthoppers) and lepidoptera species. scilit.comnih.gov These compounds function as inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs), a key target in the insect nervous system. nih.govacs.org

Research into this class of compounds led to the development of commercial insecticides like triflumezopyrim. scilit.com A significant area of ongoing research is the modification of the pyrido[1,2-a]pyrimidine scaffold to improve insecticidal potency while increasing safety for non-target organisms, such as pollinators. nih.govresearchgate.net By incorporating moieties like cinnamic acid or oxime esters, scientists have created derivatives with significantly lower toxicity to bees compared to earlier compounds, while maintaining high efficacy against pests like the bean aphid and white-backed planthopper. nih.govresearchgate.net

Compound ClassTarget Pest/WeedMode of ActionKey FindingsSource
Pyrido[2,3-d]pyrimidine-2,4-dione HybridsVarious WeedsProtoporphyrinogen Oxidase (PPO) InhibitionA potent derivative showed 6x more activity than flumioxazin against tobacco PPO. acs.orgfigshare.com acs.orgfigshare.com
Mesoionic Pyrido[1,2-a]pyrimidinonesHoppers, AphidsNicotinic Acetylcholine Receptor (nAChR) InhibitionLed to the discovery of commercial insecticides like triflumezopyrim. scilit.comnih.gov scilit.comnih.gov
Pyrido[1,2-a]pyrimidine-based Cinnamic Acid AnalogsWhite-backed PlanthoppernAChR ModulationExhibited high insecticidal activity with significantly lower acute toxicity to bees compared to triflumezopyrim. researchgate.net researchgate.net
Pyrido[1,2-a]pyrimidine with Oxime EstersAphidsInterference with Nervous System (likely nAChR)Demonstrated potent aphidicidal activity and greatly reduced toxicity to honey bees. nih.gov nih.gov

Exploration in Materials Science Contexts (e.g., as building blocks for polymers or in corrosion inhibition studies)

The application of this compound and its parent scaffold in materials science is an emerging but promising field. The structural features of these heterocyclic compounds, including the presence of nitrogen and oxygen atoms, make them suitable candidates for various material applications.

One of the most explored areas for related pyrimidine (B1678525) derivatives is in corrosion inhibition. nih.govresearchgate.net Organic compounds containing heteroatoms like nitrogen are effective at protecting metals from acid corrosion because they can donate electrons to the unoccupied d-orbitals of the metal surface, forming a protective coordinate covalent bond. researchgate.net Studies have shown that various pyrimidine derivatives can act as efficient, non-toxic corrosion inhibitors for steel in acidic environments. researchgate.net While specific studies on this compound are not yet prevalent, the fundamental properties of the pyrimidine ring suggest its potential in this application. The presence of aromatic rings and heteroatoms in the structure are key factors that enhance inhibition efficiency. nih.gov

Furthermore, the reactive nature of the scaffold makes it a potential building block for the synthesis of more complex molecules and polymers. The ability to functionalize the core structure allows for the tailoring of properties for specific material science applications, though this remains an area ripe for future investigation.

Future Research Directions and Unaddressed Areas

Development of Novel and Sustainable Synthetic Methodologies for Diversification

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core has traditionally relied on acid-catalyzed condensation or thermal cyclization reactions. rsc.org However, these methods often require harsh conditions and have a limited substrate scope. rsc.org Future research is imperative for developing milder, more sustainable, and efficient processes that allow for broad diversification of the 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

Promising future directions include:

Transition Metal Catalysis: While palladium and rhodium-catalyzed methods have been explored, the high cost of these metals is a significant drawback. rsc.org Future efforts should focus on more abundant and cheaper first-row transition metals, such as copper. rsc.org The development of novel copper-catalyzed tandem reactions, like the Ullmann-type C-N cross-coupling followed by intramolecular amidation, offers a practical and modular approach to building the core structure from readily available materials. rsc.orgnih.gov

Domino and One-Pot Reactions: Multi-component domino reactions represent a highly efficient strategy for generating molecular complexity in a single step, aligning with the principles of green chemistry. tandfonline.comresearchgate.netrsc.org Designing novel one-pot, four-component reactions could provide rapid access to a library of complex derivatives. researchgate.net

Catalyst Innovation: The exploration of solid heteropolyacid catalysts, such as aluminum-exchanged tungstophosphoric acid salts, presents a sustainable alternative to traditional acid catalysts, offering easier handling and recyclability. researchgate.net

Late-Stage Fluorination: Developing methods for the late-stage introduction of the fluorine atom onto the pre-formed pyrido[1,2-a]pyrimidin-4-one scaffold is a critical goal. This would allow for the rapid synthesis of fluorinated analogs from a common intermediate, greatly accelerating the exploration of structure-activity relationships. rsc.org

Comprehensive Exploration of Structure-Activity-Property Relationships for Fluorinated Derivatives

The incorporation of fluorine into heterocyclic drug candidates is a well-established strategy in medicinal chemistry to modulate key properties. researchgate.net The fluorine atom can alter lipophilicity, metabolic stability, bioavailability, and target-binding affinity. tandfonline.comnih.gov For this compound, a systematic exploration of these relationships is a key future objective.

Key areas for investigation include:

Impact on Physicochemical Properties: The effect of the 9-fluoro substituent on properties such as pKa, lipophilicity (LogP), and aqueous solubility needs to be systematically quantified and compared to non-fluorinated analogs. researchgate.net This data is crucial for understanding how fluorination impacts a derivative's drug-like properties.

Binding Interactions: The C-F bond is highly polarized but a poor hydrogen bond acceptor. mdpi.com Research should focus on how the 9-fluoro group alters the electrostatic potential of the molecule and influences interactions within a biological target's binding pocket, potentially through non-classical interactions like halogen bonds or dipole-dipole interactions.

Metabolic Stability: Fluorination can block sites of oxidative metabolism, thereby increasing a drug's half-life. tandfonline.com Future studies should involve metabolic stability assays using human liver microsomes to determine if the 9-fluoro position enhances the metabolic profile of this scaffold.

Systematic Diversification: A comprehensive understanding will require the synthesis and biological evaluation of a matrix of compounds, comparing the 9-fluoro derivatives with analogs bearing other halogens (Cl, Br) or electron-withdrawing/donating groups at the same position. Studies on related scaffolds have shown that fluorine can be superior to other halogens for inhibitory activity. nih.gov

Modification Predicted Effect on Property Research Goal
9-Fluoro Substitution ↑ Metabolic Stability, ↑ Binding Affinity, Altered LipophilicityQuantify impact on pharmacokinetics and pharmacodynamics.
Varying Substituents at other positions (e.g., C2, C3, C6) Modulate target specificity and potencyGenerate extensive SAR data for multiple biological targets.
Comparison with other Halogens Fine-tune electronic and steric propertiesDetermine the optimal halogen for specific target interactions.

Identification of Novel Biological Targets and Signaling Pathways

Derivatives of the parent 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as inhibitors of several important biological targets, suggesting a rich polypharmacology that warrants further exploration. nih.govresearchgate.netnih.govscispace.comacs.org A primary future goal is to move beyond known targets and identify novel biological roles for the 9-fluoro variant.

Known Targets as Starting Points: The scaffold is known to inhibit enzymes like SHP2 (implicated in the RAS-ERK, PI3K-AKT, and JAK-STAT pathways), aldose reductase (ALR2), and cyclin-dependent kinase 2 (CDK2). nih.govnih.govacs.org These provide a foundation for screening 9-fluoro derivatives and exploring their selectivity profiles across these targets.

Oncology Targets: Given the scaffold's activity against SHP2 and CDK2, and its recent exploration as an inhibitor of SOS1 for KRAS-driven cancers, a major future direction is the broad screening of this compound derivatives against a panel of cancer-related kinases and phosphatases. nih.govacs.orgacs.org

Infectious Diseases: The pyrido[1,2-a]pyrimidin-4-one core has shown promise as an antimalarial agent. nih.govresearchgate.net Future research should expand this to screen fluorinated derivatives against a wider range of pathogens, including bacteria, viruses, and other parasites, to identify new anti-infective leads.

Proteomic Approaches: Unbiased, large-scale screening methods, such as label-free proteomics, could be employed to identify novel protein binding partners and cellular targets, as has been successfully used for other pyrido[1,2-a]pyrimidinone derivatives. acs.org This could reveal entirely new therapeutic applications for the scaffold.

Compound Class Known/Potential Biological Target Associated Signaling Pathway/Disease
Pyrido[1,2-a]pyrimidin-4-onesSHP2RAS-ERK, PI3K-AKT, JAK-STAT / Cancer
Pyrido[1,2-a]pyrimidin-4-onesAldose Reductase (ALR2)Polyol Pathway / Diabetic Complications
Pyrido[1,2-a]pyrimidin-4-onesCDK2Cell Cycle Regulation / Cancer
Pyrido[1,2-a]pyrimidin-4-onesSOS1RAS Signaling / KRAS-driven Cancers
Pyrido[1,2-a]pyrimidin-4-onesNicotinic Acetylcholine (B1216132) ReceptorsNeurotransmission / Insecticidal Agents
Pyrido[1,2-a]pyrimidin-4-onesPlasmodium falciparum targetsMalarial Infection

Advancement of Computational Approaches for Rational Design and Prediction

Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound, advancing computational models will enable more rational design of potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): Building robust 3D-QSAR models, such as CoMFA and CoMSIA, will be essential. aip.org These models can correlate the three-dimensional properties of fluorinated derivatives with their biological activity, providing predictive power and guiding the design of new compounds with enhanced potency. aip.org

Molecular Docking and Dynamics: Advanced molecular docking and molecular dynamics simulations are crucial for understanding the binding mode of these inhibitors. nih.govnih.gov Future studies should focus on simulating the interaction of 9-fluoro derivatives with known and novel targets to elucidate the specific role of the fluorine atom in binding and to predict binding affinities.

Machine Learning (ML) Models: As larger datasets of fluorinated pyrido[1,2-a]pyrimidin-4-ones and their biological activities become available, ML algorithms can be trained to predict activity, toxicity, and pharmacokinetic properties, further refining the drug design process.

Quantum Chemical Studies: Methods like Natural Bond Orbital (NBO) analysis can provide deep insights into the electronic structure of the molecule, including intramolecular interactions and charge distribution, which are responsible for its bioactivity. researchgate.net Applying these methods can help explain the unique effects of fluorine substitution on a quantum-mechanical level. researchgate.net

Integration into Multi-Functional Chemical Biology Probes and Tools

Beyond its potential as a therapeutic agent, the this compound scaffold can be developed into sophisticated chemical probes to investigate biological systems.

¹⁹F-NMR Probes: The fluorine atom provides a unique spectroscopic handle. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making ¹⁹F-NMR a sensitive technique for studying protein-ligand interactions and conformational changes in biomolecules without interference from biological background signals.

Positron Emission Tomography (PET) Tracers: The development of synthetic routes to incorporate the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) would enable the creation of PET imaging agents. An ¹⁸F-labeled analog could be used to visualize the distribution of a specific target (e.g., SHP2 or CDK2) in vivo, aiding in disease diagnosis and monitoring the efficacy of therapeutic interventions. mdpi.com

Affinity-Based Probes: By functionalizing the core scaffold with reactive groups or photo-crosslinkers, affinity-based probes can be created. These tools are invaluable for target identification and validation through techniques like affinity chromatography and activity-based protein profiling (ABPP).

Fluorescent Probes: Attaching a fluorophore to the pyrido[1,2-a]pyrimidin-4-one core could generate fluorescent probes for use in cellular imaging techniques like fluorescence microscopy, allowing for the visualization of target localization and dynamics within living cells.

The strategic exploration of these future research directions will unlock the full potential of this compound, paving the way for the development of novel therapeutics and powerful chemical tools to dissect complex biological processes.

Q & A

Basic Question: What are the established synthetic routes for 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one?

Methodological Answer:
The synthesis of halogenated pyrido[1,2-a]pyrimidin-4-ones, including the 9-fluoro derivative, typically involves electrophilic halogenation. For example, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized by reacting the parent compound with N-halosuccinimides (e.g., N-fluorosuccinimide, NFS) under mild conditions (e.g., acetonitrile, 50°C) . Alternatively, cycloaddition strategies using intermediates like N-(2-pyridyl)iminoketenes can be employed to build the fused heterocyclic core . For regioselective fluorination, directing groups (e.g., methyl or hydroxyl substituents) may be introduced to control the position of fluorine incorporation .

Basic Question: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure and regiochemistry of the fluorinated product. For example, the fluorine atom in the 9-position causes distinct deshielding effects on adjacent protons .
  • Mass Spectrometry (LC-MS/HRMS) : Used to verify molecular weight and detect impurities (e.g., dehalogenated byproducts).
  • X-ray Crystallography : Provides unambiguous confirmation of the crystal structure, especially for resolving positional isomers .
  • HPLC with UV/Vis Detection : Essential for purity assessment, particularly when analyzing intermediates like 9-hydroxy or 9-chloro analogs .

Advanced Question: How can researchers address challenges in regioselective fluorination of the pyrido[1,2-a]pyrimidin-4-one scaffold?

Methodological Answer:
Regioselectivity in fluorination is influenced by electronic and steric factors:

  • Directing Groups : Substituents such as methyl (at position 2) or hydroxy (at position 7) can direct electrophilic fluorination to the 9-position via resonance or inductive effects .
  • Reaction Optimization : Screening solvents (e.g., DMF vs. acetonitrile) and temperatures can shift selectivity. For example, polar aprotic solvents may enhance electrophilic attack at electron-rich positions .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Advanced Question: How should contradictory data on biological activity of fluorinated derivatives be resolved?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions:

  • Structural Re-evaluation : Confirm the identity of the compound using X-ray crystallography or 2D NMR to rule out isomerism or impurities (e.g., 9-fluoro vs. 7-fluoro isomers) .
  • Standardized Assays : Reproduce results under controlled conditions (e.g., pH, solvent, cell lines). For instance, discrepancies in kinase inhibition may stem from variations in ATP concentrations .
  • Meta-Analysis : Compare data across studies using databases like PubChem or ChEMBL to identify trends in structure-activity relationships (SAR) .

Advanced Question: What computational tools are suitable for studying the reactivity of this compound?

Methodological Answer:

  • Molecular Docking : Predict binding interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. Focus on fluorine’s role in hydrogen bonding or hydrophobic interactions .
  • Quantum Mechanical Calculations : Use Gaussian or ORCA to compute reaction pathways for fluorination, including transition states and activation energies .
  • Machine Learning (ML) : Train models on existing halogenated pyrimidinone datasets to predict synthetic feasibility or bioactivity .

Advanced Question: How can researchers optimize the synthesis of this compound for scale-up?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve heat and mass transfer, reducing side reactions (e.g., over-fluorination) .
  • Catalysis : Screen metal catalysts (e.g., Pd/Cu) for cross-coupling steps to enhance yields of intermediates .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and minimize waste via solvent recovery .

Advanced Question: What strategies are effective for functionalizing the this compound core?

Methodological Answer:

  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl, alkyl, or amino groups at positions 2 or 3 without displacing fluorine .
  • C-H Activation : Use palladium or ruthenium catalysts to directly functionalize the pyrido ring. For example, rhodium-catalyzed alkenylation at position 7 .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., 9-fluoro) with trimethylsilyl groups during multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.